molecular formula C17H26FN3O2 B3294072 3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine CAS No. 886365-26-0

3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine

Cat. No.: B3294072
CAS No.: 886365-26-0
M. Wt: 323.4 g/mol
InChI Key: BYXVVXTXINETJW-UHFFFAOYSA-N
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Description

3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a 2-amino-1-(4-fluorophenyl)ethyl substituent at the 1-position of the pyrrolidine ring. This structure combines aromaticity (4-fluorophenyl group) with functionalized amines, making it a candidate for drug discovery, particularly in targeting receptors or enzymes requiring both hydrophobic and polar interactions. The Boc group enhances stability during synthetic processes, while the 4-fluoro substitution may influence pharmacokinetic properties, such as metabolic resistance and binding affinity .

Properties

IUPAC Name

tert-butyl N-[1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)20-14-8-9-21(11-14)15(10-19)12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVVXTXINETJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661461
Record name tert-Butyl {1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-26-0
Record name Carbamic acid, [1-[2-amino-1-(4-fluorophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The presence of the Boc (tert-butoxycarbonyl) protecting group and the fluorophenyl moiety suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20FN3O\text{C}_{15}\text{H}_{20}\text{F}\text{N}_{3}\text{O}

This structure features a pyrrolidine ring, an amino group, and a fluorinated phenyl group, which may contribute to its biological activity.

Research has indicated that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds. For instance:

  • Antiproliferative Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For example, derivatives were shown to inhibit cell growth with IC50 values in the low micromolar range, indicating a strong potential for anticancer activity .
CompoundIC50 (µM)Cell Line
10h0.56HL-60
10g1.4U937

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of similar pyrrolidine derivatives on human leukemia cell lines. The results indicated that these compounds induced apoptosis and inhibited tubulin polymerization, suggesting a mechanism involving disruption of mitotic processes .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of related compounds, highlighting their potential as modulators of dopaminergic pathways. This could position them as candidates for treating disorders like schizophrenia or depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, or functional groups, leading to variations in biological activity, solubility, and synthetic accessibility. Below is a systematic comparison:

3-N-Boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine

  • Structural Difference : The 4-fluoro group is replaced with 4-bromo.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine. Brominated analogs are often used in crystallography (e.g., SHELX-based studies) for heavy-atom derivatization .
  • Applications : Bromo-substituted derivatives are common intermediates in Suzuki couplings or halogen-bonding studies .

1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

  • Structural Difference : A carboxylic acid replaces the Boc-protected amine at the 3-position.
  • This derivative is listed in pharmaceutical catalogs (e.g., LEAP CHEM CO.) for peptide-mimetic drug design .
  • Biological Relevance : Carboxylic acid-containing pyrrolidines are explored as protease inhibitors or neurotransmitter analogs .

(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

  • Structural Difference : The Boc group is absent, and a hydroxyl group is present at the 3-position; the amine is methylated.
  • Impact : The hydroxyl group increases hydrogen-bonding capacity, which may enhance target engagement but reduce synthetic yield due to steric hindrance. Methylation of the amine alters basicity and bioavailability .
  • Applications : Such derivatives are studied for neuroprotective or anticancer activity, as seen in spiroisoxazoline analogs (e.g., YA1-YA3) .

3-N-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine

  • Structural Difference : The 4-fluoro substituent is replaced with a 4-methyl (p-tolyl) group.
  • This analog is commercially available (e.g., BOC Sciences) for kinase inhibitor research .
  • Synthetic Utility : p-Tolyl groups are frequently used in structure-activity relationship (SAR) studies to probe steric effects .

Research Findings and Implications

  • Biological Activity : Fluorinated pyrrolidines are prioritized in CNS drug discovery due to fluorine’s metabolic stability and electronegativity, which mimics hydrogen in bioactive conformations .
  • Synthetic Challenges : Boc deprotection under acidic conditions may destabilize acid-sensitive substituents (e.g., 4-fluorophenyl), necessitating orthogonal protecting groups for complex analogs .
  • SAR Insights : Replacement of fluorine with bromine or methyl in the aryl group significantly alters binding kinetics, as observed in AKT inhibitors like GSK2141795 (NSC 767034), where halogen interactions dominate target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis often involves Boc-protection/deprotection strategies and palladium-catalyzed coupling reactions. For example, microwave-assisted reactions (140–150°C) with Pd(PPh₃)₂Cl₂ and CuI in DME/EtOH mixtures improve efficiency for analogous pyrrolidine derivatives . Yield optimization may require inert atmosphere control (argon), degassed solvents, and post-reaction purification via silica gel chromatography. For Boc deprotection, TFA in DCM followed by pH adjustment (e.g., Na₂CO₃) and extraction with ethyl acetate/ether is recommended .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include resonances for the Boc group (tert-butyl at ~1.4 ppm) and aromatic protons from the 4-fluorophenyl moiety (~7.0–7.3 ppm). Pyrrolidine ring protons typically appear as multiplet clusters between 1.5–3.5 ppm .
  • HRMS : Accurately confirms molecular weight (e.g., [M+H]+ ion) and validates synthetic success .
  • FT-IR : Look for Boc carbonyl stretches at ~1680–1720 cm⁻¹ and amine N-H stretches at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for intermediates during synthesis?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from rotamers or hygroscopic impurities. Strategies include:

  • Variable Temperature NMR : Reduces rotational barriers to simplify splitting patterns.
  • Drying Protocols : Use anhydrous Na₂SO₄ or molecular sieves to eliminate water interference .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to verify connectivity in complex intermediates .

Q. How does the Boc group influence the reactivity of the pyrrolidine core in cross-coupling reactions?

  • Methodological Answer : The Boc group acts as a transient protecting agent, stabilizing the amine during harsh reactions (e.g., Suzuki couplings). However, steric hindrance from the tert-butyl moiety can reduce coupling efficiency. Comparative studies on Boc-protected vs. free amine analogs show a 10–15% yield drop in Pd-catalyzed reactions, necessitating optimized catalyst loading (e.g., 5 mol% Pd) .

Q. What are the challenges in isolating hygroscopic intermediates, and how can they be mitigated?

  • Methodological Answer : Amine-containing intermediates (e.g., post-Boc deprotection) are highly hygroscopic. Solutions include:

  • Lyophilization : Freeze-drying under vacuum to remove residual solvents and water.
  • Salt Formation : Converting free amines to HCl salts via HCl/ether treatment improves crystallinity and stability .
  • Strict Solvent Control : Use anhydrous DCM or THF during workup .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases). The 4-fluorophenyl group may enhance binding via hydrophobic interactions .
  • QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs (e.g., fluorophenyl-pyrrolidine derivatives in kinase inhibition) .

Data Contradiction and Mechanistic Analysis

Q. Why do synthetic yields vary significantly between microwave and conventional heating methods?

  • Methodological Answer : Microwave irradiation enhances reaction homogeneity and reduces side reactions (e.g., decomposition). For example, microwave-assisted synthesis of 4n-Boc achieved 36% yield vs. <20% under conventional heating due to faster kinetics and reduced byproduct formation .

Q. How does stereochemistry at the pyrrolidine ring affect biological activity?

  • Methodological Answer : Enantiomeric purity is critical. For example, (R)-configured Boc-pyrrolidine analogs show 3–5× higher affinity for serotonin receptors than (S)-forms in preclinical models. Chiral HPLC or enzymatic resolution ensures stereochemical control .

Stability and Storage

Q. What conditions ensure long-term stability of this compound?

  • Methodological Answer :

  • Storage : -20°C under argon in amber vials to prevent light/oxygen degradation.
  • Stability Tests : Monitor via LC-MS every 6 months; degradation products (e.g., free amines) indicate Boc group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine

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